molecular formula C12H21NO3 B14478232 Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate CAS No. 66035-85-6

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate

Katalognummer: B14478232
CAS-Nummer: 66035-85-6
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: AMGGNYOQLQTKLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(piperidin-1-yl)pentanoate typically involves the reaction of piperidine with ethyl 5-oxo-5-bromopentanoate. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 5-oxo-5-(piperidin-1-yl)pentanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine ring and the ester group makes it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

66035-85-6

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

ethyl 5-oxo-5-piperidin-1-ylpentanoate

InChI

InChI=1S/C12H21NO3/c1-2-16-12(15)8-6-7-11(14)13-9-4-3-5-10-13/h2-10H2,1H3

InChI-Schlüssel

AMGGNYOQLQTKLW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCC(=O)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.